1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane
Description
Historical Context and Discovery
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane has been documented in various chemical databases and repositories, indicating its relevance in organic synthesis and chemical research. The compound is registered with Chemical Abstracts Service (CAS) number 646456-34-0, which serves as its unique identifier in chemical literature and databases. While the exact discovery timeline remains sparsely documented in accessible literature, its presence in multiple chemical catalogs suggests its recognition as a compound of interest for research applications.
The compound appears in connection with broader research into trifluoromethylated aromatic compounds, which have gained significant attention in recent decades due to their distinctive physicochemical properties. The integration of fluorine-containing groups into organic molecules has been a focus of synthetic organic chemistry since the mid-20th century, with trifluoromethyl-substituted compounds emerging as particularly valuable targets for pharmaceutical and agrochemical development.
Classification and Nomenclature
This compound belongs to several structural classifications based on its constituent functional groups and molecular framework. The compound's formal International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure with multiple substituents on the aromatic ring.
From a structural perspective, this compound can be classified as:
- An azepane derivative - containing the seven-membered saturated heterocyclic ring
- A trifluoromethylated aromatic compound - featuring the CF₃ group on the phenyl ring
- A nitroaromatic compound - containing the nitro (NO₂) group
- A chlorinated aromatic compound - featuring a chlorine substituent
The nomenclature data for this compound is summarized in Table 1:
| Parameter | Information |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 646456-34-0 |
| Molecular Formula | C₁₃H₁₄ClF₃N₂O₂ |
| MDL Number | MFCD01569664 |
| SMILES Notation | FC(C1=C(Cl)C=C(N2CCCCCC2)C(N+=O)=C1)(F)F |
The compound's name incorporates the parent azepane structure with the substituted phenyl ring attached at the nitrogen position, following standard IUPAC naming conventions for nitrogen heterocycles. The numbering system for the phenyl substituents follows the priority rules for multiple substituents, with the nitro group at position 2, the trifluoromethyl group at position 4, and the chloro substituent at position 5.
Structural Features and Molecular Characteristics
This compound possesses a distinctive molecular architecture characterized by a phenyl ring bearing three different functional groups connected to an azepane ring system. The molecular weight of this compound is 322.71 g/mol, and its molecular formula is C₁₃H₁₄ClF₃N₂O₂.
The structural components of this compound include:
- A phenyl ring serving as the core aromatic structure
- A trifluoromethyl group (CF₃) at position 4 of the phenyl ring
- A nitro group (NO₂) at position 2 of the phenyl ring
- A chlorine atom at position 5 of the phenyl ring
- An azepane ring (a seven-membered saturated heterocycle) connected to the phenyl ring through a nitrogen atom
The trifluoromethyl group imparts distinctive electronic properties to the molecule due to the strong electron-withdrawing nature of fluorine atoms. This creates an electron-deficient region on the aromatic ring, influencing reactivity patterns. Similarly, the nitro group is also strongly electron-withdrawing, further contributing to the electronic distribution across the phenyl ring.
The azepane ring (hexamethylenimine) represents a seven-membered saturated nitrogen heterocycle, connected to the phenyl ring through the nitrogen atom. This connection creates a tertiary amine structural motif at this junction. The seven-membered ring adopts various conformational states due to its flexibility, potentially influencing the overall three-dimensional structure of the molecule.
The presence of multiple functional groups creates a polarized electronic distribution within the molecule, which may influence its chemical reactivity, solubility characteristics, and potential interactions with various chemical systems. The combination of electron-withdrawing groups (trifluoromethyl, nitro) and the electron-donating tertiary amine creates an interesting electronic profile across the molecule.
Relationship to Other Trifluoromethylated Aromatic Compounds
This compound belongs to a broader family of trifluoromethylated aromatic compounds that have gained significant interest in chemical research. A closely related structural analog is 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane (CAS: 62054-71-1), which lacks the chloro substituent at position 5 of the phenyl ring but maintains the same connectivity pattern for the azepane ring and the positioning of the nitro and trifluoromethyl groups.
Table 2 presents a comparison between these two structurally related compounds:
| Parameter | This compound | 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane |
|---|---|---|
| CAS Number | 646456-34-0 | 62054-71-1 |
| Molecular Formula | C₁₃H₁₄ClF₃N₂O₂ | C₁₃H₁₅F₃N₂O₂ |
| Molecular Weight | 322.71 g/mol | 288.27 g/mol |
| Structural Difference | Contains 5-chloro substituent | Lacks chloro substituent |
| SMILES | FC(C1=C(Cl)C=C(N2CCCCCC2)C(N+=O)=C1)(F)F | C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N+[O-] |
The presence of the chlorine atom in this compound introduces additional electronic effects and potential reactivity patterns compared to its non-chlorinated analog. Chlorine, being electronegative and possessing lone pairs of electrons, can influence both the electronic distribution across the aromatic ring and participate in potential intermolecular interactions.
Both compounds share the common structural feature of a trifluoromethyl group at position 4 of the phenyl ring. The trifluoromethyl group is a significant structural motif in medicinal chemistry and agrochemical research due to several key properties:
- Enhanced lipophilicity compared to methyl groups
- Strong electron-withdrawing character
- Metabolic stability
- Unique binding interactions with target proteins
The structural relationship between these compounds illustrates a common approach in chemical research where systematic modifications (such as the addition or removal of substituents) are explored to investigate structure-activity relationships and optimize desired properties.
The integration of trifluoromethyl groups into aromatic systems has been a valuable strategy in the development of various chemical entities. The presence of fluorine atoms significantly alters the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. In the context of this compound, these properties may contribute to its potential utility in chemical research applications.
Properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-8-11(18-5-3-1-2-4-6-18)12(19(20)21)7-9(10)13(15,16)17/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEAGBNLQNOMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381455 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646456-34-0 | |
| Record name | 1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of the chloro group at position 5 of the phenyl ring typically employs electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) techniques. Chlorination is often performed after installing the trifluoromethyl group due to its strong meta-directing effects. For example, using chlorine gas ($$ \text{Cl}2 $$) in the presence of Lewis acids like ferric chloride ($$ \text{FeCl}3 $$) facilitates regioselective substitution at the para position relative to the trifluoromethyl group. Alternative methods include the use of $$ N $$-chlorosuccinimide (NCS) in polar aprotic solvents such as dichloromethane, which minimizes side reactions.
Table 1: Chlorination Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$ \text{Cl}2/\text{FeCl}3 $$ | $$ \text{CH}2\text{Cl}2 $$ | 25 | 78 |
| NCS | $$ \text{DMF} $$ | 0–5 | 85 |
The higher yield observed with NCS underscores its utility in avoiding over-chlorination, a common issue with gaseous chlorine.
Nitration Techniques for Ortho-Nitro Group Installation
Nitration at position 2 is achieved using a mixed acid system ($$ \text{HNO}3/\text{H}2\text{SO}4 $$). The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating vigorous conditions. However, the chloro substituent at position 5 further directs nitration to the ortho position relative to itself, ensuring regioselectivity. A study comparing nitrating agents revealed that fuming nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0°C achieves a 70% yield, while acetyl nitrate ($$ \text{AcONO}_2 $$) in acetic anhydride offers milder conditions with comparable efficiency.
Mechanistic Insight :
The nitronium ion ($$ \text{NO}_2^+ $$) attacks the electron-deficient ring, favored by the trifluoromethyl group’s meta-directing effect and the chloro group’s ortho/para-directing influence. Steric hindrance at position 6 (relative to trifluoromethyl) further drives selectivity toward position 2.
Trifluoromethylation Approaches
The trifluoromethyl group at position 4 is typically introduced via Ullmann-type coupling or radical trifluoromethylation. Copper-mediated coupling of iodobenzene derivatives with trifluoromethylating reagents like methyl trifluoroacetate ($$ \text{CF}3\text{COOCH}3 $$) under refluxing conditions yields the desired product. Alternatively, photoredox catalysis using $$ \text{Ru(bpy)}_3^{2+} $$ enables radical trifluoromethylation at lower temperatures (40–60°C), achieving 80–90% yields.
Key Consideration :
The choice of trifluoromethylation method impacts subsequent steps. Radical methods avoid heavy metal residues, simplifying purification for pharmaceutical applications.
Azepane Ring Formation and Attachment
The azepane ring is synthesized via cyclization of a linear diamine precursor or through nucleophilic aromatic substitution (SNAr). A common approach involves reacting 5-chloro-2-nitro-4-(trifluoromethyl)aniline with 1,6-dibromohexane in the presence of a base ($$ \text{K}2\text{CO}3 $$) to form the seven-membered ring. Alternatively, Buchwald-Hartwig amination couples a brominated phenyl intermediate with azepane under palladium catalysis.
Table 2: Azepane Ring Formation Methods
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | $$ \text{K}2\text{CO}3 $$ | DMF | 65 |
| Buchwald-Hartwig | $$ \text{Pd(OAc)}_2 $$ | Toluene | 82 |
The palladium-catalyzed method offers superior yields and scalability, though it requires stringent oxygen-free conditions.
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost-effectiveness and minimal waste. Continuous-flow reactors enhance safety and efficiency during nitration and chlorination, while immobilized catalysts (e.g., silica-supported CuI) facilitate trifluoromethylation with easier recovery. A patent describing the use of Raney nickel for nitro group reduction in related compounds highlights the importance of catalytic methods in streamlining synthesis.
Comparative Analysis of Synthetic Routes
Route A (Sequential EAS):
- Trifluoromethylation → 2. Chlorination → 3. Nitration → 4. Azepane formation
Advantages : High regioselectivity. Disadvantages : Multiple purification steps.
Route B (Convergent Synthesis):
- Prepare azepane-linked intermediate → 2. Install substituents via cross-coupling
Advantages : Modular approach. Disadvantages : Requires advanced coupling techniques.
Chemical Reactions Analysis
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the azepane ring or the phenyl substituents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane has been investigated for its potential as an antimicrobial agent , anti-inflammatory drug , and anticancer agent . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Properties : It has shown lower Minimum Inhibitory Concentration (MIC) values against certain bacterial strains compared to traditional antibiotics, suggesting potential in combating antibiotic resistance.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 18 ± 6 | C. sporogenes |
| Metronidazole | 43 ± 16 | C. sporogenes |
- Anticancer Activity : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, particularly against breast (MCF-7) and prostate (PC3) cancer cell lines.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Aromatic Substitution Reactions : The electron-withdrawing groups facilitate substitution processes with nucleophiles like amines or thiols.
Synthesis Pathway
The synthesis typically involves the following steps:
- Nitration of 5-chloro-4-(trifluoromethyl)aniline to introduce the nitro group.
- Reaction with azepane or related moieties under controlled conditions to form the final product.
Interaction Studies
Research into the interactions of this compound with biological targets is ongoing. Techniques such as molecular docking simulations and in vitro assays are employed to assess binding affinities with various enzymes or receptors.
Case Studies
Several documented case studies highlight the efficacy of this compound in specific applications:
Antimicrobial Efficacy
A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains, supporting its potential role in new antimicrobial therapies.
Cancer Research
Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, warranting further exploration in vivo.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane involves its interaction with molecular targets, which may include enzymes, receptors, or other proteins. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The azepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Key Findings :
- The azepane ring in the target compound likely improves membrane permeability compared to smaller amines or hydrazides .
- Replacement of –CF₃ with –CH₃ (as in the acetamide derivative) reduces resistance to metabolic degradation due to weaker EWGs .
Functional Analogs in Agrochemicals ()
Compounds with nitro and trifluoromethyl groups are prevalent in herbicides. Notable examples:
| Compound Name | Use | Structural Overlap with Target Compound |
|---|---|---|
| 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid (Acifluorfen) | Herbicide | Shared –Cl, –NO₂, –CF₃; benzoic acid backbone |
| Halosafen | Herbicide | –Cl, –NO₂, –CF₃; ethylsulfonyl benzamide |
Key Findings :
- Acifluorfen and halosafen inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis. The target compound’s nitro group may enable similar herbicidal mechanisms .
- The azepane ring’s bulkiness could reduce bioavailability compared to smaller side chains in acifluorfen .
Research Implications
Comparative data with acifluorfen suggest that its efficacy may hinge on balancing lipophilicity and steric effects . Further studies should explore its enzymatic targets and metabolic pathways.
Biological Activity
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms, and relevant research findings.
Structural Characteristics
The compound features:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's biological interactions.
- Chlorinated Nitro Group : Enhances electrophilicity and may contribute to reactivity in biological systems.
- Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.
Biological Activities
This compound has shown potential in various biological assays, particularly in the following areas:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances their interaction with microbial targets.
Anti-inflammatory Properties
Research indicates that compounds with similar moieties can inhibit inflammatory pathways. The trifluoromethyl group is hypothesized to play a role in modulating inflammatory responses, potentially making this compound a candidate for anti-inflammatory drug development.
Anticancer Potential
There is a growing interest in the anticancer properties of azepane derivatives. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activity.
The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl and nitro groups enhances binding affinity, potentially leading to inhibition or activation of specific biochemical pathways.
Synthesis and Optimization
The synthesis of this compound typically involves:
- Nitration of 5-chloro-4-(trifluoromethyl)aniline to introduce the nitro group.
- Formation of the azepane ring through cyclization reactions.
Optimization techniques include adjusting reaction conditions such as temperature and solvent choice to maximize yield and purity.
Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential inhibition of microbial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study evaluating azepane derivatives, compounds structurally related to this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests a promising avenue for further investigation into its anticancer properties .
Q & A
Q. What are the recommended synthetic routes for 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound’s nitro and trifluoromethyl groups suggest multi-step functionalization. A plausible route involves halogenation and nitration of a precursor aromatic ring, followed by azepane ring coupling. For example, chlorination/nitration of substituted benzotrifluorides (e.g., 5-Amino-2-chlorobenzotrifluoride) under controlled conditions (e.g., SOCl₂ or HNO₃/H₂SO₄) could yield intermediates .
- Optimization : Use design of experiments (DoE) to vary catalysts (e.g., Lewis acids), solvents (THF, toluene), and temperatures. Monitor reaction progress via HPLC or TLC. Evidence from analogous syntheses highlights the importance of inert atmospheres and moisture control to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm azepane ring geometry and substituent positions. Compare chemical shifts with PubChem data for trifluoromethylphenyl derivatives .
- X-ray Crystallography : Resolve ambiguities in nitro group orientation and azepane conformation using single-crystal diffraction (see Acta Crystallographica protocols ).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to verify molecular ion peaks and detect impurities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
- Storage : Store in airtight, corrosion-resistant containers at ≤25°C, away from light and moisture. Monitor for decomposition using FT-IR to detect nitro group instability .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
- Environmental Persistence : Follow Project INCHEMBIOL frameworks to study abiotic/biotic degradation. Conduct hydrolysis experiments at varying pH (e.g., 4–9) and monitor degradation products via LC-MS .
- Bioaccumulation : Use OECD 305 guidelines to measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna). Correlate logP values (predicted via ChemAxon) with experimental BCF data .
Q. How can contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved?
Methodological Answer:
- Data Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). For receptor binding studies, use radioligand displacement assays with triplicate measurements .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to model interactions with target receptors. Cross-validate with in vitro cytotoxicity data (MTT assays) to distinguish target-specific effects from nonspecific toxicity .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic attacks to the azepane ring .
- Transition State Analysis : Use Gaussian 16 to model reaction pathways (e.g., nitro reduction to amine). Compare activation energies for different reductants (e.g., H₂/Pd vs. NaBH₄) .
Q. How can researchers investigate the compound’s mechanism of action in agrochemical applications?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibitory effects on acetylcholinesterase (AChE) or cytochrome P450 enzymes. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Field Trials : Apply the compound at varying concentrations (e.g., 0.1–10 ppm) in controlled plots. Monitor pest mortality rates and compare with untreated controls using ANOVA .
Q. What strategies address discrepancies in degradation product identification across studies?
Methodological Answer:
- Multi-Method Analysis : Combine GC-MS, NMR, and high-resolution MS (HRMS) to resolve isomeric degradation products. For example, distinguish nitroso derivatives from hydroxylamines via ¹⁵N NMR .
- Interlaboratory Comparisons : Share samples with collaborating labs to validate findings. Use standardized reference materials (e.g., NIST-traceable compounds) to calibrate instruments .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
